molecular formula C15H15NO5 B15126324 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid

1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid

Cat. No.: B15126324
M. Wt: 289.28 g/mol
InChI Key: RMKOOMRWFFXQIX-UHFFFAOYSA-N
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Description

1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid is a complex organic compound with a molecular formula of C15H17NO5. This compound is characterized by its pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of benzyl, ethoxycarbonyl, and hydroxy groups attached to the pyrrole ring makes this compound unique and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl, ethoxycarbonyl, and hydroxy groups. The reaction conditions often involve the use of solvents like ethanol and reagents such as potassium hydroxide and hydrochloric acid. For instance, a solution of trans-1-benzyl-2,5-pyrrolidine dicarboxylic acid diethyl ester in ethanol is treated with potassium hydroxide, followed by acidification and extraction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-benzyl-5-(ethoxycarbonyl)-4-oxo-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-oxopyrrolidine-2-carboximidamide: Known for its neuroprotective properties.

    1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates: Used in pharmaceutical and biological applications.

    4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids: Utilized in organic synthesis and materials science.

Uniqueness

1-benzyl-5-(ethoxycarbonyl)-4-hydroxy-1H-pyrrole-3-carboxylic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

1-benzyl-5-ethoxycarbonyl-4-hydroxypyrrole-3-carboxylic acid

InChI

InChI=1S/C15H15NO5/c1-2-21-15(20)12-13(17)11(14(18)19)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3,(H,18,19)

InChI Key

RMKOOMRWFFXQIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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